![molecular formula C23H14O10 B13659253 4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13659253.png)
4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
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Overview
Description
4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by multiple carboxyl groups attached to a benzene ring structure. This compound is part of the dicarboxylic acid family, which is known for its applications in various fields such as polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anhydrides, while reduction can produce alcohols .
Scientific Research Applications
4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of high-performance materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function . The compound can also participate in electron transfer reactions, affecting redox processes in biological systems .
Comparison with Similar Compounds
Similar Compounds
Phthalic acid: 1,2-benzenedicarboxylic acid
Isophthalic acid: 1,3-benzenedicarboxylic acid
Terephthalic acid: 1,4-benzenedicarboxylic acid
Uniqueness
4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its multiple carboxyl groups and complex aromatic structure. This makes it highly versatile for various chemical reactions and applications, distinguishing it from simpler dicarboxylic acids .
Biological Activity
4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, a complex organic compound, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H14O10 with a molecular weight of approximately 450.3 g/mol. The compound features multiple carboxylic acid groups that contribute to its reactivity and ability to interact with various biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that it inhibits the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the p53 pathway and the inhibition of the NF-κB pathway, which is crucial for cancer cell survival.
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and inhibits the activation of NF-κB, leading to reduced inflammation in various models. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of this compound have been highlighted in several studies. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. This effect is particularly relevant in protecting cells from oxidative stress-related damage.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and coordinate with metal ions due to its multiple carboxylic acid groups. These interactions are crucial for its binding affinity to various biological targets, including proteins involved in cell signaling pathways.
Case Studies
- Anticancer Study : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
- Inflammation Model : In animal models of inflammation, administration of the compound led to a significant reduction in paw edema and lower levels of inflammatory markers compared to control groups.
- Oxidative Stress : Experimental data showed that pre-treatment with this compound reduced oxidative stress markers in neuronal cells exposed to toxic agents.
Data Tables
Properties
Molecular Formula |
C23H14O10 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H14O10/c24-19(25)10-1-3-15(17(8-10)22(30)31)12-5-13(7-14(6-12)21(28)29)16-4-2-11(20(26)27)9-18(16)23(32)33/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
InChI Key |
ZOWZALHSXAQGES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C3=C(C=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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